1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone
Description
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is a sulfur-containing ethanone derivative featuring a 4-methoxyphenyl group and a 4-phenylquinazolin-2-ylsulfanyl substituent.
Properties
Molecular Formula |
C23H18N2O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H18N2O2S/c1-27-18-13-11-16(12-14-18)21(26)15-28-23-24-20-10-6-5-9-19(20)22(25-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
NQVUXCJVMSJULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone, a compound with the molecular formula C23H18N2O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O2S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
| InChI Key | NQVUXCJVMSJULD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline and thiazole exhibit significant anticancer properties. The presence of the quinazolinyl moiety in this compound suggests potential activity against various cancer cell lines. For instance, compounds containing similar scaffolds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties. Research has demonstrated that related compounds exhibit significant antibacterial and antifungal activity. For example, pyrazole derivatives have been reported to possess notable antifungal activity against various strains, indicating a potential for developing new antimicrobial agents .
The biological activity of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone may be attributed to its ability to interact with specific biological targets. The sulfanyl group can facilitate interactions with thiol-containing enzymes, potentially leading to enzyme inhibition. Additionally, the methoxyphenyl group may enhance lipophilicity, improving cellular uptake and bioavailability.
Study 1: Anticancer Potential
A study investigating the anticancer effects of quinazoline derivatives found that compounds similar to 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone exhibited cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The results suggested that modifications to the quinazoline structure could enhance potency and selectivity against cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. In vitro assays demonstrated that these compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining antimicrobial efficacy, suggesting that further exploration of similar compounds could yield effective new antibiotics .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations :
- Quinazoline vs. Isoquinoline/Triazole Cores: The quinazoline core in the target compound distinguishes it from isoquinoline (e.g., ) or triazole-based analogs (e.g., ). Quinazoline derivatives are often explored for kinase inhibition, while triazoles are associated with antimicrobial activity .
- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., Cl in ), which may alter solubility and biological activity. Sulfonyl groups (e.g., ) enhance stability but reduce nucleophilicity compared to sulfanyl bridges.
Physical and Crystallographic Properties
- Crystallography: Many analogs (e.g., ) were refined using SHELX software, revealing planar aromatic systems and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone exhibits a dihedral angle of 33.56° between aromatic rings .
- Thermal Stability : Sulfonyl-containing compounds (e.g., ) generally show higher melting points than sulfanyl analogs due to stronger intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
